(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one
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Overview
Description
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique structure combining adamantyl, phenyl, triazole, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Adamantyl-Phenyl Intermediate: This step involves the alkylation of a phenyl ring with an adamantyl group using 1-adamantanol and a suitable catalyst.
Synthesis of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of Intermediates: The adamantyl-phenyl intermediate is then coupled with the triazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the triazole and pyrazolone moieties contribute to the compound’s electronic properties, facilitating interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-4-methylphenol: Shares the adamantyl and phenyl groups but lacks the triazole and pyrazolone moieties.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains the triazole ring but differs in the substitution pattern and lacks the adamantyl group.
Uniqueness
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the triazole and pyrazolone rings provide versatile sites for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C23H26N6O |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N6O/c1-15-21(12-26-28-13-24-25-14-28)22(30)29(27-15)20-4-2-19(3-5-20)23-9-16-6-17(10-23)8-18(7-16)11-23/h2-5,12-14,16-18,27H,6-11H2,1H3/b26-12+ |
InChI Key |
KFRCUUGLKNCCFL-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)/C=N/N6C=NN=C6 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C=NN6C=NN=C6 |
Origin of Product |
United States |
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